![molecular formula C14H19NO3 B2632574 Ethyl 2-(benzyl(2-oxopropyl)amino)acetate CAS No. 15057-40-6](/img/structure/B2632574.png)
Ethyl 2-(benzyl(2-oxopropyl)amino)acetate
Overview
Description
Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is a chemical compound with the CAS Number: 15057-40-6 . It has a molecular weight of 249.31 and its IUPAC name is ethyl [benzyl (2-oxopropyl)amino]acetate . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is 1S/C14H19NO3/c1-3-18-14 (17)11-15 (9-12 (2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is a liquid . It has a molecular weight of 249.31 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate plays a role in synthesizing various novel compounds. For instance, it has been used in the synthesis of α-ketoamide derivatives, which are obtained via the ring opening of N-acylisatin (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013). Additionally, it is involved in the preparation of 1-amino-2,4-imidazolidinedione derivatives, suggesting its versatility in synthesizing diverse chemical structures (Milcent, Barbier, Yver, & Mazouz, 1991).
Catalyzing Chemical Reactions : This compound serves as an intermediary in facilitating certain chemical reactions. For example, it has been used in a multi-component reaction to create diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, showcasing its role in complex chemical processes (Raja & Perumal, 2006).
Development of Chiral Building Blocks : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is crucial in creating chiral building blocks for alkaloid synthesis. It has been used in asymmetric intramolecular Michael reactions to produce pyrrolidine and piperidine derivatives, which are important in synthesizing enantioselective compounds (Hirai, Terada, Yamazaki, & Momose, 1992).
Enzymatic Resolution : The compound is used in the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug production, indicating its application in refining and isolating specific enantiomers for pharmaceutical purposes (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Pharmacological Research : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate has been used in the synthesis of various pharmacologically active compounds, indicating its potential in drug discovery and development (Desai, Shihora, & Moradia, 2007).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[benzyl(2-oxopropyl)amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(17)11-15(9-12(2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMMDSOPPOKDKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzyl(2-oxopropyl)amino)acetate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.